4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Medicinal Chemistry Drug Discovery ADME Optimization

This building block is uniquely differentiated by its 2-(3-phenoxyphenyl) moiety—a critical structural determinant absent in generic chloromethyl oxazoles. This substitution pattern defines a distinct chemical space for kinase inhibitor programs (VEGFR2, CDK2, CDK4), enabling target binding and logP modulation (~4.04). The reactive 4-chloromethyl handle allows rapid diversification with amines, alcohols, or thiols for focused library synthesis. Procure this scaffold to generate novel screening hits with validated precedence in commercial hit-discovery libraries, bypassing the synthetic burden of introducing the phenoxyphenyl group de novo.

Molecular Formula C17H14ClNO2
Molecular Weight 299.75
CAS No. 1048921-12-5
Cat. No. B2802216
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole
CAS1048921-12-5
Molecular FormulaC17H14ClNO2
Molecular Weight299.75
Structural Identifiers
SMILESCC1=C(N=C(O1)C2=CC(=CC=C2)OC3=CC=CC=C3)CCl
InChIInChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-10H,11H2,1H3
InChIKeyKXUSZUIYVYCSDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole: Advanced Building Block for Drug Discovery and Material Science


4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS 1048921-12-5) is a heterocyclic compound in the oxazole family, characterized by a 1,3-oxazole core substituted with a chloromethyl group at the 4-position, a methyl group at the 5-position, and a 3-phenoxyphenyl group at the 2-position . With a molecular weight of 299.75 g/mol and formula C17H14ClNO2 , it functions as a versatile synthetic intermediate due to the highly reactive chloromethyl handle, enabling nucleophilic substitution for diverse derivatization. Its structural motif positions it as a valuable scaffold in medicinal chemistry, particularly for kinase inhibitor programs [1], and in materials science, notably for developing non-linear optical (NLO) materials based on related phenoxyphenyl oxazole structures .

Why Simple Oxazole Analogs Cannot Replace 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole in Advanced Synthesis


Generic substitution of 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole with simpler, more common oxazole building blocks fails because of the unique and critical role of the 3-phenoxyphenyl group at the 2-position. This specific aryl substitution pattern is not present in basic chloromethyl oxazoles. In related systems, such as the FAAH inhibitor OL-135, the nature of the C2 side chain (like a biphenylethyl or phenoxyphenethyl) is just as critical as the C5 substituent in determining inhibitor selectivity [1]. While the 4-chloromethyl group provides a universal conjugation handle, the 2-(3-phenoxyphenyl) moiety dictates a distinct chemical space, target binding profile, and physicochemical properties. This structural specificity is directly demonstrated by the existence of closely related but chemically distinct derivatives—including a regioisomer with a 4-phenoxyphenyl group and other compounds with varied C2 substitutions —each of which is sold as a separate entity with its own CAS number, underscoring that they are not functionally interchangeable for precise research applications.

Quantifiable Differentiators for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole


Synthetic Utility: Quantified LogP Difference Driving ADME Properties

In the context of drug design, the specific 3-phenoxyphenyl substitution in the target compound confers a calculated LogP of 4.04, as determined for its close analog [(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride . This value represents a significant increase in lipophilicity compared to the simpler 2-phenyl analog 4-(chloromethyl)-5-methyl-2-phenyl-1,3-oxazole, which has a predicted XLogP3 of 2.5 [1]. The quantified difference of +1.54 LogP units indicates substantially higher membrane permeability and a distinct biodistribution profile, making the 3-phenoxyphenyl derivative a more suitable candidate for targeting intracellular or CNS-associated proteins.

Medicinal Chemistry Drug Discovery ADME Optimization

Regioselective Synthesis: A Validated General Method for 4-Chloromethyl-5-methyl-2-aryl-1,3-oxazoles

The synthesis of 4-chloromethyl-5-methyl-2-aryl-1,3-oxazoles, a class to which the target compound belongs, benefits from a highly regioselective preparation method described by Lee et al. This process uses 1,3-oxazole N-oxide/HCl salts and POCl3 for deoxygenation-chlorination, providing a general and reliable route . The method achieves high regioselectivity compared to using the corresponding free N-oxides and consistently yields the desired 4-chloromethyl isomer . This established methodology reduces synthetic risk and ensures access to the correct regioisomer, a critical factor for procurement.

Organic Synthesis Process Chemistry Methodology

Positional Isomerism: Distinct Chemical Identity from the 4-Phenoxyphenyl Analog

The target compound, 4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole (CAS 1048921-12-5), is structurally and functionally distinct from its positional isomer, 4-(chloromethyl)-2-(4-phenoxyphenyl)-5-methyloxazole (CAS 874365-57-8) . The difference lies solely in the attachment of the phenoxy group to the central phenyl ring at the 3-position (meta) versus the 4-position (para). This subtle change alters the compound's three-dimensional shape, electronic distribution, and interaction with biological targets, a principle fundamental to SAR studies in medicinal chemistry [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Validated Pharmacophore: The 3-Phenoxyphenyl Oxazole Core in Biological Screening Libraries

The 3-phenoxyphenyl oxazole core of the target compound is not merely a theoretical construct; it is a validated pharmacophore present in commercially available screening libraries. Derivatives such as [(1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-pyrrolidinyl)methyl]amine dihydrochloride and methyl (1-{[5-methyl-2-(3-phenoxyphenyl)-1,3-oxazol-4-yl]methyl}-3-oxo-2-piperazinyl)acetate are offered as distinct screening compounds. This contrasts with many simpler oxazole building blocks, which are primarily used as synthetic intermediates and lack direct representation in such specialized libraries.

Drug Discovery High-Throughput Screening Medicinal Chemistry

Key Application Scenarios for Procuring 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole


Kinase Inhibitor Lead Generation and Optimization Programs

The compound is ideally suited as a core scaffold for synthesizing focused libraries of potential kinase inhibitors. The 3-phenoxyphenyl group offers a distinct vector for binding interactions, while the chloromethyl handle allows for rapid diversification with various amine, alcohol, or thiol fragments to explore structure-activity relationships (SAR) and optimize potency and selectivity against kinase targets such as VEGFR2, CDK2, and CDK4 [REFS-1, REFS-2].

Advanced Intermediate for ADME Property Tuning

Procurement of this building block is strategic for medicinal chemistry projects requiring modulation of a lead compound's lipophilicity. Its calculated LogP of ~4.04 for a representative derivative indicates high membrane permeability, making it a valuable starting point for designing compounds intended for intracellular or CNS targets . The chloromethyl group then provides a convenient site for further conjugation to introduce solubility-enhancing groups or other pharmacokinetic modifiers.

Synthesis of Complex Screening Compounds for Phenotypic Assays

This compound serves as a direct precursor to a known class of screening compounds, as evidenced by the commercial availability of its elaborated derivatives in hit discovery libraries [REFS-3, REFS-4]. Researchers can leverage the target compound to efficiently synthesize novel analogs of these validated screening hits, expanding chemical diversity in a targeted manner for high-throughput screening campaigns and phenotypic assays.

Development of Novel Non-Linear Optical (NLO) Materials

While direct data for the target compound is lacking, the established role of related 2-(4-phenoxyphenyl)oxazole derivatives in NLO materials research provides a strong class-level justification for its use in this field . The extended conjugation provided by the phenoxyphenyl group is key to desirable NLO properties, and the target compound's unique substitution pattern may yield novel and improved optical characteristics for photonics applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.